molecular formula C7H14N2O3S B7567959 N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide

N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide

Cat. No. B7567959
M. Wt: 206.27 g/mol
InChI Key: LZFVVSBXMZMHRO-UHFFFAOYSA-N
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Description

N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and other fields. MSMP is a cyclic sulfonamide that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to inhibit the activity of certain kinases involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the modulation of immune responses. N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has also been shown to have anti-viral activity against certain viruses, including influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has several advantages for use in laboratory experiments, including its relatively simple synthesis method, its stability under a wide range of conditions, and its ability to selectively target certain enzymes and signaling pathways. However, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide, including:
1. Further investigation of its anti-inflammatory and anti-tumor properties, including the development of more potent derivatives and the exploration of its potential use in combination therapy.
2. Investigation of its potential use as an anti-viral agent, including the development of more effective formulations and the exploration of its potential use in the treatment of emerging viral infections.
3. Exploration of its potential applications in materials science, including the development of new materials based on N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide and the investigation of its potential use in catalysis and other applications.
4. Investigation of its potential use in agriculture, including the development of new pesticides and the exploration of its potential use in plant growth regulation.
In conclusion, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide is a promising compound that has shown potential for use in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these and other areas.

Synthesis Methods

The synthesis of N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to N-methylation using a reagent such as dimethyl sulfate or methyl iodide.

Scientific Research Applications

N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-8-7(10)6-4-3-5-9(6)13(2,11)12/h6H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFVVSBXMZMHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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